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Compound of Interest |

Compound Name: Diethyl meso-2,5-dibromoadipate
CAS No.: 54221-37-3; 869-10-3
Cat. No.: B2901774
. J

Executive Summary

Diethyl meso-2,5-dibromoadipate is a symmetric, bifunctional electrophile characterized by
two secondary bromide sites on an adipate backbone. Its specific meso stereochemistry and
dual-initiation capability make it a critical reagent in:

o Precision Polymerization: Acting as a bifunctional initiator for Atom Transfer Radical
Polymerization (ATRP) to synthesize telechelic polymers and ABA triblock copolymers.

o Small Molecule Synthesis: Serving as a "linchpin" reagent for double nucleophilic substitution

cyclizations to generate pyrrolidine-2,5-dicarboxylates (pharmaceutical intermediates).

o Click Chemistry Precursors: Functioning as the substrate for the synthesis of diethyl 2,5-
diazidoadipate, a cross-linker for alkyne-functionalized materials.

Chemical Profile & Reactivity Matrix
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Property Data Application Relevance

Symmetric backbone ensures
Molecular Formula C10H16Br204 uniform polymer growth from
both ends.

_ High atom economy for initiator
Molecular Weight 360.04 g/mol
usage.

Defined stereochemistry
] influences the
Stereochemistry meso (2R, 5S) ) o
diastereoselectivity of

cyclization products.

Ideal bond dissociation energy
Active Sites 2x Secondary a-Bromo Esters for Cu-mediated ATRP

activation.

B ] Compatible with standard
Solubility Soluble in THF, Toluene, DCM ) o )
organic polymerization media.

Application A: Bifunctional ATRP Initiator

Primary Use: Synthesis of Telechelic Poly(n-butyl acrylate) (PnBA) and ABA Block Copolymers.

Mechanistic Insight

In ATRP, the C-Br bond is homolytically cleaved by a transition metal catalyst (Cu(l)). Because
dedbAd has two identical initiation sites, polymer chains grow simultaneously from both ends of
the central adipate unit. This results in a polymer with a central ester linkage and active
bromine chain ends, allowing for subsequent chain extension (e.g., adding a second monomer
to form Styrene-b-ButylAcrylate-b-Styrene).

Experimental Protocol: Synthesis of Br-PnBA-Br

Target: Poly(n-butyl acrylate) with

g/mol .

Reagents:
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Monomer: n-Butyl Acrylate (nBA), 10.0 g (passed through basic alumina to remove
inhibitors).

Initiator: Diethyl meso-2,5-dibromoadipate, 360 mg (1.0 mmol).

Catalyst: Cu(1)Br, 143 mg (1.0 mmol).

Ligand: PMDETA (N,N,N',N",N"-pentamethyldiethylenetriamine), 173 mg (1.0 mmol).

Solvent: Anisole (optional, can run in bulk) or Toluene.

Step-by-Step Workflow:

Schlenk Preparation: Flame-dry a 25 mL Schlenk flask and equip with a magnetic stir bar.
Charge Reagents: Add the initiator (dedbAd) and CuBr to the flask.

Deoxygenation (Critical): Seal the flask and cycle vacuum/nitrogen (3x) to remove oxygen,
which poisons the radical propagation.

Liquid Addition: In a separate vial, mix the monomer (nBA), Ligand (PMDETA), and solvent
(if using). Degas this solution by bubbling nitrogen for 15 minutes.

Initiation: Transfer the degassed liquid mixture to the Schlenk flask via a cannula or gas-tight
syringe under nitrogen flow. The solution should turn light green/blue (depending on the
complex).

Polymerization: Immerse the flask in an oil bath pre-heated to 70°C. Stir at 400 rpm.

o Note: The mixture will darken as the Cu(ll) species builds up (the "persistent radical
effect”).

Termination: After achieving desired conversion (typically 4-8 hours), expose the reaction to
air (oxidizes Cu(l) to Cu(ll)) and dilute with THF.

Purification: Pass the polymer solution through a neutral alumina column to remove the
copper catalyst (solution turns from green to colorless). Precipitate into cold methanol/water
(90:10).
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Logic Diagram: Bifunctional ATRP Mechanism
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Figure 1: The reversible activation/deactivation cycle in ATRP using Diethyl meso-2,5-
dibromoadipate allows for controlled growth from both bromine sites simultaneously.

Application B: Synthesis of Functional Heterocycles

Primary Use: Synthesis of substituted Pyrrolidines via Tandem Cyclization.

Mechanistic Insight

The 2,5-dibromo substitution pattern on the adipate backbone makes this molecule a perfect
electrophile for forming 5-membered rings. Reaction with primary amines triggers a double
nucleophilic substitution (

) cascade, yielding diethyl 1-substituted pyrrolidine-2,5-dicarboxylates. These are high-value
scaffolds for peptidomimetics.

Experimental Protocol: Synthesis of N-Benzylpyrrolidine
Derivative

Target: Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Reagents:

o Substrate: Diethyl meso-2,5-dibromoadipate, 1.0 eq.
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* Nucleophile: Benzylamine, 1.05 eq. (Slight excess).
e Base: Potassium Carbonate (
), 2.5 eq. (To neutralize HBr generated).

e Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Workflow:

 Dissolution: Dissolve Diethyl meso-2,5-dibromoadipate (1.0 g) in dry Acetonitrile (20 mL).
e Base Addition: Add anhydrous

powder.

o Amine Addition: Add Benzylamine dropwise at room temperature.
e Cyclization: Heat the mixture to reflux (80-82°C) for 6—-12 hours.

o Monitoring: Use TLC (Hexane:EtOAc 4:1). The starting dibromide spot will disappear,
replaced by a more polar product spot.

o Workup: Cool to room temperature. Filter off the inorganic salts (

, excess carbonate).

 Isolation: Evaporate the solvent under reduced pressure. The residue can be purified via
flash column chromatography (Silica gel).

Logic Diagram: Cyclization Pathway
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Figure 2: The double displacement pathway converting the linear adipate backbone into a
cyclic pyrrolidine core.

Safety & Handling (E-E-A-T)
o Corrosivity: As an

-bromo ester, this compound is corrosive and can cause severe skin burns and eye damage.

o Lachrymator: While less volatile than lower molecular weight bromo-esters, it can still act as
a lachrymator (tear gas agent) if heated or aerosolized. Always handle in a fume hood.

o Storage: Store at 2-8°C. Moisture sensitive (ester hydrolysis risk).
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dibromoadipate in Advanced Materials Science]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2901774+#use-of-diethyl-meso-2-5-
dibromoadipate-in-advanced-materials-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b2901774?utm_src=pdf-body
https://www.benchchem.com/product/b2901774#use-of-diethyl-meso-2-5-dibromoadipate-in-advanced-materials-science
https://www.benchchem.com/product/b2901774#use-of-diethyl-meso-2-5-dibromoadipate-in-advanced-materials-science
https://www.benchchem.com/product/b2901774#use-of-diethyl-meso-2-5-dibromoadipate-in-advanced-materials-science
https://www.benchchem.com/product/b2901774#use-of-diethyl-meso-2-5-dibromoadipate-in-advanced-materials-science
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2901774?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2901774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

